molecular formula C12H14N2OS2 B5416185 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide

Cat. No.: B5416185
M. Wt: 266.4 g/mol
InChI Key: BPEFWNYEMRLDEX-UHFFFAOYSA-N
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Description

“N-(4-tert-butyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide” is a compound that contains a thiazole ring and a thiophene ring. Thiazoles are aromatic heterocycles that contain both sulfur and nitrogen in the ring, while thiophenes contain a sulfur atom in the ring . The tert-butyl group is a common alkyl substituent in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring and a thiophene ring, both of which are five-membered aromatic heterocycles. The tert-butyl group would be attached to the 4-position of the thiazole ring .


Chemical Reactions Analysis

Thiazoles and thiophenes, like other aromatic compounds, can undergo electrophilic aromatic substitution reactions . The presence of the amide group could also allow for reactions such as hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole and thiophene rings, as well as the tert-butyl and amide groups. For example, the compound is likely to be relatively stable due to the aromaticity of the rings .

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on the specific biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants present .

Safety and Hazards

As with any chemical compound, handling “N-(4-tert-butyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could involve further preclinical and clinical testing .

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-12(2,3)9-7-17-11(13-9)14-10(15)8-5-4-6-16-8/h4-7H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEFWNYEMRLDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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